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Compound of Interest

Compound Name: tert-Butoxycarbonyl-D-valine

Cat. No.: B558431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-D-valine (Boc-D-

valine), a critical building block in peptide synthesis and drug discovery. We will delve into its

physicochemical properties, detailed experimental protocols for its use in solid-phase peptide

synthesis (SPPS), and its application in the development of therapeutic peptides, with a focus

on C-C chemokine receptor 1 (CCR1) antagonists for the treatment of rheumatoid arthritis.

Physicochemical Properties of Boc-D-valine
Boc-D-valine is a derivative of the amino acid D-valine where the alpha-amino group is

protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing

unwanted side reactions during peptide synthesis.[1] The key quantitative data for this

compound are summarized in the table below.

Property Value References

CAS Number 22838-58-0 [2][3][4][5][6][7]

Molecular Formula C10H19NO4 [2][3][4][6]

Molecular Weight 217.26 g/mol [4][7][8]

Role in Peptide Synthesis and Drug Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b558431?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014657/
https://karger.com/nim/article/31/1/173/911519/Inflammatory-Role-of-CCR1-in-the-Central-Nervous
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820859/
https://www.dimabio.com/blog/ccr1-an-emerging-target-for-immune-regulation-and-drug-development
https://pubmed.ncbi.nlm.nih.gov/14674010/
https://synapse.patsnap.com/article/what-are-ccr1-agonists-and-how-do-they-work
https://atlasgeneticsoncology.org/gene/44379/ccr1-(chemokine-(c-c-motif)-receptor-1)
https://karger.com/nim/article/31/1/173/911519/Inflammatory-Role-of-CCR1-in-the-Central-Nervous
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820859/
https://www.dimabio.com/blog/ccr1-an-emerging-target-for-immune-regulation-and-drug-development
https://synapse.patsnap.com/article/what-are-ccr1-agonists-and-how-do-they-work
https://www.dimabio.com/blog/ccr1-an-emerging-target-for-immune-regulation-and-drug-development
https://atlasgeneticsoncology.org/gene/44379/ccr1-(chemokine-(c-c-motif)-receptor-1)
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1100869/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Boc protecting group is instrumental in the Boc/Bzl protection strategy for SPPS.[9] This

method relies on the graduated acid lability of the protecting groups, where the Boc group can

be removed under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) compared to the

more robust side-chain protecting groups.[10] This allows for the sequential addition of amino

acids to a growing peptide chain attached to a solid support.

Boc-D-valine, in particular, is utilized in the synthesis of peptides with specific stereochemistry.

The incorporation of D-amino acids can enhance the metabolic stability of peptides and

influence their conformational properties, which is often desirable in drug design. One notable

application is in the synthesis of selective CCR1 antagonists for the potential treatment of

inflammatory conditions like rheumatoid arthritis.[11]

Experimental Protocols
Below are detailed methodologies for the key steps involved in using Boc-D-valine in solid-

phase peptide synthesis.

Boc Deprotection Protocol
This protocol outlines the removal of the N-terminal Boc group from the peptide-resin to allow

for the coupling of the next amino acid.

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for approximately 5

minutes.

Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM.

Deprotection: Stir the peptide-resin in the 50% TFA/DCM solution for an additional 15 to 25

minutes.

Washing: Wash the deprotected peptide-resin twice with DCM and twice with isopropanol

(IPA) to remove residual TFA.[6]

Neutralization: Before the next coupling step, neutralize the resulting TFA salt by treating the

resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[7]

Peptide Cleavage from the Resin (TFMSA Method)
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This protocol describes the cleavage of the synthesized peptide from the resin support and the

simultaneous removal of side-chain protecting groups using trifluoromethanesulfonic acid

(TFMSA).

Caution: TFMSA is an extremely strong and corrosive acid. Handle with appropriate personal

protective equipment in a well-ventilated fume hood.

Resin Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a

stirring bar.

Cleavage Cocktail Preparation: In a separate flask, cool the cleavage cocktail (e.g., 1.95 mL

TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol for 1g of resin) to 0°C in an ice bath.

Cleavage Reaction: Add the cooled cleavage mixture to the resin and stir at 0°C for 2 hours

to ensure complete deprotection and cleavage.

Resin Removal: Filter the resin under reduced pressure and wash it twice with fresh, cold

TFA.

Peptide Precipitation: Combine the filtrates and add an 8-10 fold volume of cold diethyl ether

dropwise to precipitate the crude peptide.

Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration.[8]

Application in Targeting the CCR1 Signaling
Pathway in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the

synovial joints. The chemokine receptor CCR1 is highly expressed on various immune cells,

including macrophages, which are key players in the inflammatory cascade within the

synovium. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and

CCL5 (RANTES), triggers downstream signaling pathways that promote the recruitment and

activation of these inflammatory cells, perpetuating the disease process.[2][8]

Peptide-based antagonists of CCR1, potentially synthesized using Boc-D-valine, can block this

interaction and thereby inhibit the inflammatory signaling cascade. The diagram below

illustrates the CCR1 signaling pathway and the point of intervention for a CCR1 antagonist.
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Caption: CCR1 signaling pathway and inhibition by a peptide antagonist.
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By blocking the binding of chemokines to the CCR1 receptor, the antagonist prevents the

activation of downstream signaling molecules such as G-proteins, PLC, PKC, and NF-κB.[8]

This ultimately leads to a reduction in the inflammatory response, highlighting the therapeutic

potential of CCR1 antagonists in rheumatoid arthritis. The use of Boc-D-valine in the synthesis

of such peptide antagonists underscores its importance in the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Boc-D-valine:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558431#boc-d-valine-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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